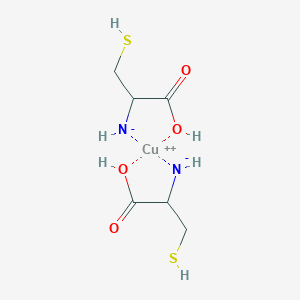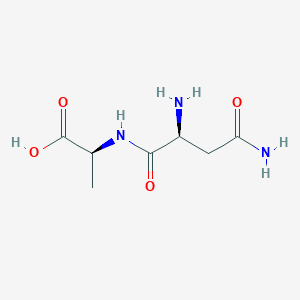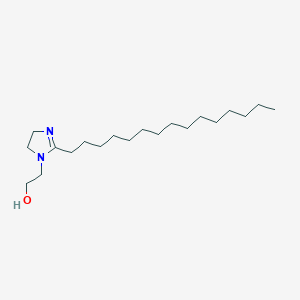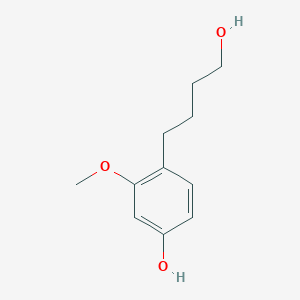
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine is a chemical compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a diphenoxyphosphoryl group at the nitrogen atom in position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine typically involves the reaction of 4,6-dimethylpyrimidin-2-amine with diphenylphosphoryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under an inert atmosphere to prevent any side reactions with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the phosphoryl group.
Substitution: The diphenoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenoxyphosphoryl group can form hydrogen bonds or other interactions with active sites, thereby modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-dimethylpyrimidin-2-amine: Lacks the diphenoxyphosphoryl group, making it less versatile in certain applications.
Diphenoxyphosphoryl derivatives: Other derivatives may have different substituents on the pyrimidine ring, affecting their reactivity and applications.
Uniqueness
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine is unique due to the presence of both the diphenoxyphosphoryl group and the dimethyl substitutions on the pyrimidine ring. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
10539-42-1 |
|---|---|
Molekularformel |
C18H18N3O3P |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C18H18N3O3P/c1-14-13-15(2)20-18(19-14)21-25(22,23-16-9-5-3-6-10-16)24-17-11-7-4-8-12-17/h3-13H,1-2H3,(H,19,20,21,22) |
InChI-Schlüssel |
GAAQKFIQUUHOPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)


![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)









